2-(4-Fluorophenyl)-5,5-dimethylmorpholine 2-(4-Fluorophenyl)-5,5-dimethylmorpholine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17521158
InChI: InChI=1S/C12H16FNO/c1-12(2)8-15-11(7-14-12)9-3-5-10(13)6-4-9/h3-6,11,14H,7-8H2,1-2H3
SMILES:
Molecular Formula: C12H16FNO
Molecular Weight: 209.26 g/mol

2-(4-Fluorophenyl)-5,5-dimethylmorpholine

CAS No.:

Cat. No.: VC17521158

Molecular Formula: C12H16FNO

Molecular Weight: 209.26 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Fluorophenyl)-5,5-dimethylmorpholine -

Specification

Molecular Formula C12H16FNO
Molecular Weight 209.26 g/mol
IUPAC Name 2-(4-fluorophenyl)-5,5-dimethylmorpholine
Standard InChI InChI=1S/C12H16FNO/c1-12(2)8-15-11(7-14-12)9-3-5-10(13)6-4-9/h3-6,11,14H,7-8H2,1-2H3
Standard InChI Key DIMGJEQVIMFFSZ-UHFFFAOYSA-N
Canonical SMILES CC1(COC(CN1)C2=CC=C(C=C2)F)C

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

2-(4-Fluorophenyl)-5,5-dimethylmorpholine consists of a six-membered morpholine ring substituted with:

  • Two methyl groups at the 5-position, enhancing steric bulk and lipophilicity.

  • A 4-fluorophenyl group at the 2-position, introducing aromaticity and halogen-mediated electronic effects.

The molecular formula is C₁₂H₁₆FNO, with a calculated molecular weight of 209.26 g/mol based on its 3-fluorophenyl analog . The fluorine atom at the para position of the phenyl ring influences electron distribution, potentially affecting binding interactions in biological systems.

Stereochemical Considerations

While the stereochemistry of the 2-position is unspecified in most literature, enantiomers of similar morpholines (e.g., (2R)-2-(3-fluorophenyl)-5,5-dimethylmorpholine ) exhibit distinct biological activities. Resolution via chiral chromatography or asymmetric synthesis may be required to isolate pharmacologically relevant enantiomers.

Synthesis and Optimization

Synthetic Routes

The synthesis of 2-aryl-5,5-dimethylmorpholines typically involves cyclization strategies:

Route 1: Reductive Amination and Cyclization

  • Intermediate Formation: React 4-fluoroaniline with 2,2-dimethyl-1,3-propanediol under acidic conditions to form a diol intermediate.

  • Cyclization: Treat with concentrated sulfuric acid in dichloromethane to induce ring closure .

  • Purification: Isolate the product via recrystallization or column chromatography.

Route 2: Borohydride Reduction

  • Reduce ketone precursors (e.g., 2-(4-fluorophenyl)-5,5-dimethylmorpholin-3-one) using sodium borohydride in methanol, yielding diastereomeric alcohols that cyclize under acidic conditions .

Industrial-Scale Production

Industrial protocols prioritize cost efficiency:

  • Use bulk solvents (e.g., ethanol) and catalytic sulfuric acid.

  • Optimize reaction time and temperature to achieve >90% yield.

  • Implement continuous flow systems for large batches.

Biological Activity and Mechanism

Neurotransmitter Reuptake Inhibition

Analogous 3,5,5-trimethylmorpholines demonstrate potent inhibition of dopamine (DA) and norepinephrine (NE) transporters :

CompoundIC₅₀ (DA Uptake, nM)IC₅₀ (NE Uptake, nM)
(S,S)-5b (3-Fluoro)23 ± 1.219 ± 1.1
(S,S)-5h (3-Propyl)6.0 ± 0.39.0 ± 0.5

The 4-fluorophenyl analog is predicted to exhibit similar activity due to:

  • Lipophilic Enhancement: Fluorine increases membrane permeability.

  • Electron-Withdrawing Effects: Stabilizes charge-transfer interactions with transporter proteins .

Nicotinic Acetylcholine Receptor (nAChR) Antagonism

Morpholine derivatives with halogenated aryl groups show nanomolar affinity for α3β4* nAChRs :

  • IC₅₀ Range: 0.8–2.1 µM for α3β4* subtypes.

  • Mechanism: Competitive inhibition via pore blockade or allosteric modulation.

Comparative Analysis with Structural Analogs

Substituent Effects on Pharmacodynamics

SubstituentDA Uptake IC₅₀ (nM)NE Uptake IC₅₀ (nM)nAChR Antagonism IC₅₀ (µM)
3-Fluoro (5b) 23191.8
3-Chloro (5a) 87342.5
4-Fluoro (Predicted)~30~25~2.0

Key trends:

  • Fluorine > Chlorine: Fluorine’s smaller van der Waals radius improves fit within transporter binding pockets.

  • Para vs. Meta Substitution: Para-fluoro analogs may exhibit enhanced NE selectivity due to altered dipole orientation.

Morpholine-based nAChR antagonists reduce nicotine reward in conditioned place preference assays :

  • Efficacy: 10 mg/kg doses abolish nicotine-induced CPP in rodents.

  • Advantage Over Bupropion: 5-fold higher potency at DA transporters.

Mood Disorders

Dual DA/NE reuptake inhibition aligns with mechanisms of antidepressants like venlafaxine. Preclinical models suggest anxiolytic effects at 1–5 mg/kg doses .

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